Cas no 16227-12-6 (4-Phenyl-4H-1,2,4-triazole)

4-Phenyl-4H-1,2,4-triazole structure
4-Phenyl-4H-1,2,4-triazole structure
Product Name:4-Phenyl-4H-1,2,4-triazole
CAS-nummer:16227-12-6
MF:C8H7N3
MW:145.161280870438
MDL:MFCD00957679
CID:142111
PubChem ID:85340
Update Time:2025-04-19

4-Phenyl-4H-1,2,4-triazole Chemische en fysische eigenschappen

Naam en identificatie

    • 4-Phenyl-4H-1,2,4-triazole
    • 4H-1,2,4-Triazole, 4-phenyl-
    • 4-phenyl-1,2,4-triazole
    • 1H-1,2,4-Triazole, 4-phenyl-
    • 4-Phenyl-1H-1,2,4-triazole
    • 4-Phenyl-4H-[1,2,4]triazole
    • Enamine_000935
    • 4-Phenyl-1.2.4-triazol
    • HMS1396K11
    • 8231AA
    • AK102376
    • ST24043984
    • ST45023664
    • BB 0256400
    • DTXSID10167350
    • SCHEMBL256624
    • 16227-12-6
    • F51141
    • CHEMBL4851017
    • 4H-1,2,4-Triazole,4-phenyl-
    • DS-3821
    • BRN 0115833
    • MFCD00957679
    • AKOS001026630
    • CS-W022232
    • SY114495
    • Z56778673
    • 5-26-01-00087 (Beilstein Handbook Reference)
    • MDL: MFCD00957679
    • Inchi: 1S/C8H7N3/c1-2-4-8(5-3-1)11-6-9-10-7-11/h1-7H
    • InChI-sleutel: YAHHNSBXSDGEFB-UHFFFAOYSA-N
    • LACHT: N1(C=NN=C1)C1C=CC=CC=1
    • BRN: 0115833

Berekende eigenschappen

  • Exacte massa: 145.06411
  • Monoisotopische massa: 145.064
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 1
  • Complexiteit: 115
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 30.7
  • XLogP3: 1.1

Experimentele eigenschappen

  • Dichtheid: 1.16
  • Kookpunt: 292°C at 760 mmHg
  • Vlampunt: 131 ºC
  • Brekindex: 1.632
  • PSA: 30.71

4-Phenyl-4H-1,2,4-triazole Beveiligingsinformatie

4-Phenyl-4H-1,2,4-triazole Prijsmeer >>

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